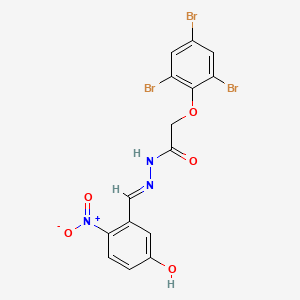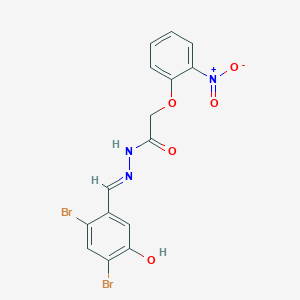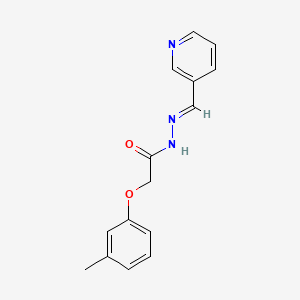
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
Overview
Description
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and proteins. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess a broad range of biological activities, making it a versatile compound for studying different biological processes. However, there are also limitations to using 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Future Directions
There are several future directions for research on 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of interest is the development of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of the mechanism of action of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its potential targets. Furthermore, the development of new synthetic methods for 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its derivatives could lead to the discovery of new compounds with improved biological activities. Finally, the investigation of the potential toxicity and side effects of 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could provide valuable information for its safe use in clinical settings.
Conclusion:
In conclusion, 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide could lead to the discovery of new drugs for the treatment of various diseases and provide valuable insights into its biological activities.
Scientific Research Applications
2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess antitumor, antibacterial, antifungal, and anti-inflammatory properties. 2-(3-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been investigated for its potential use as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-12-4-2-6-14(8-12)20-11-15(19)18-17-10-13-5-3-7-16-9-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCABJIVCXBERH-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)
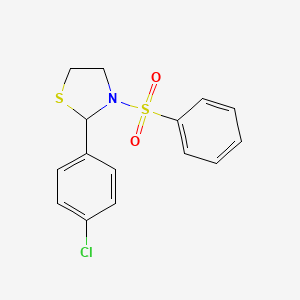
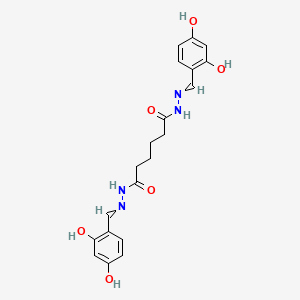
![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)
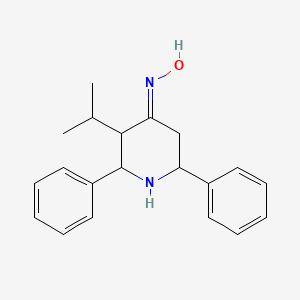
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856206.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)

![2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3856215.png)
